Diphenylacetessigester
Description
Diphenylacetessigester, systematically named ethyl diphenylacetate (CAS 3468-99-3), is an ester derivative of diphenylacetic acid. It is characterized by two phenyl groups attached to a central acetic acid backbone, with the carboxylic acid group esterified to an ethyl moiety. The compound is widely recognized in chemical research as a reference standard and intermediate in organic synthesis . Key synonyms include Benzeneacetic acid, α-phenyl-, ethyl ester, NSC 17496, and Diphenylacetic acid ethyl ester .
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2,2-diphenylethyl 3-oxobutanoate |
InChI |
InChI=1S/C18H18O3/c1-14(19)12-18(20)21-13-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
BZOWXNPUHXXHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)
Dimethylaminoethyl-2-Cyclohexyl-2-Hydroxy-2-Phenylacetate
- Key Features: Contains a cyclohexyl group, a hydroxyl (-OH) group, and a dimethylaminoethyl ester moiety. The cyclohexyl group introduces steric bulk, while the hydroxyl group enables hydrogen bonding .
- Applications : Likely utilized in specialized organic synthesis or as a chiral building block due to its complex stereochemistry.
Comparative Data Table
*Inferred from diphenylacetic acid (C₁₄H₁₂O₂) + ethyl ester group.
Research Findings and Functional Implications
- Solubility and Reactivity: The diethylamino group in Ethyl 2-(diethylamino)-2-phenylacetate likely increases water solubility compared to this compound, making it more suitable for aqueous-phase reactions .
- Steric Effects: The cyclohexyl group in Dimethylaminoethyl-2-cyclohexyl-2-hydroxy-2-phenylacetate may reduce reactivity in nucleophilic substitution reactions due to steric hindrance .
- Pharmacological Potential: Amino-substituted analogues (e.g., Ethyl 2-(diethylamino)-2-phenylacetate) are often explored for bioactive properties, whereas this compound’s applications remain focused on analytical and synthetic chemistry .
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